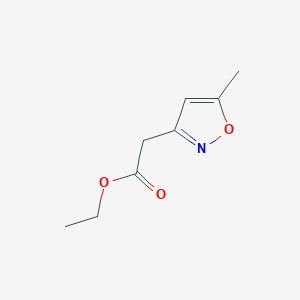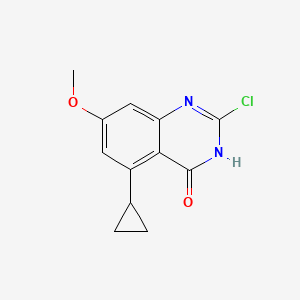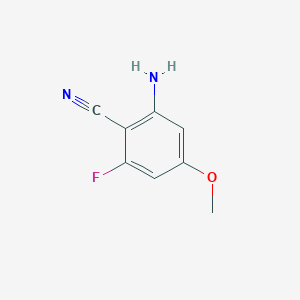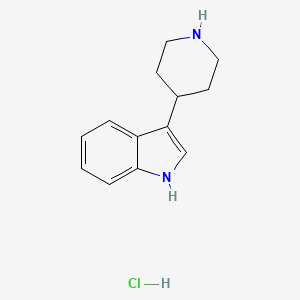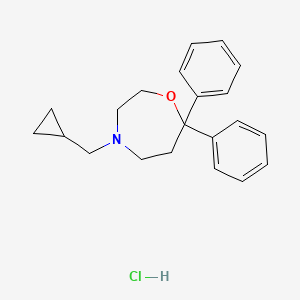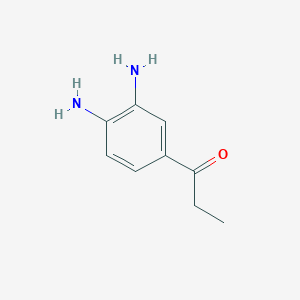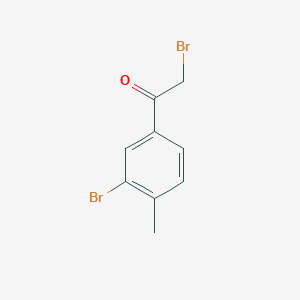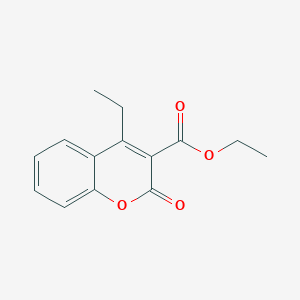
1,2,3,4-Tetrahydronaphthalen-1-yl isocyanide
Overview
Description
1,2,3,4-Tetrahydronaphthalen-1-yl Isocyanide is a chemical compound with the molecular formula C11H11N and a molecular weight of 157.21 . It is used in the synthesis of spiropyrazine derivatives as inhibitors of nonapoptotic regulated cell death .
Synthesis Analysis
The synthesis of this compound involves isocyanide based multicomponent click reactions . This method is green and sustainable, resulting in good to excellent yields (71–97%) in shorter reaction times .Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES: [C-]#[N+]C1CCCC2=CC=CC=C12 . The InChI representation is InChI=1S/C11H11N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2 .Chemical Reactions Analysis
This compound is involved in isocyanide based multicomponent click reactions . These reactions are used for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 157.21, a molecular formula of C11H11N, and a topological polar surface area of 4.4Ų . It has a heavy atom count of 12, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 0 . The compound is canonicalized, with a covalently-bonded unit count of 1 .Scientific Research Applications
Multi-Component Reactions (MCRs) and Organic Synthesis
Isocyanides are critical in multi-component reactions (MCRs), offering direct access to a wide spectrum of significant organic compounds. Iranian scientists have contributed significantly to isocyanide chemistry, developing new synthetic routes and organic transformations involving isocyanides. These contributions include modifications of Ugi, Passerini, and Groebke-Blackburn-Bienayme condensation reactions, among others, for synthesizing diverse heterocyclic and linear organic compounds with potential pharmaceutical and industrial applications (Shaabani et al., 2020).
Polyaromatic Hydrocarbons (PAHs) Biodegradation
Research on microbial biodegradation of polyaromatic hydrocarbons (PAHs) indicates the ecological significance of understanding compound interactions in various ecosystems. PAHs are pollutants with potential toxicity and carcinogenicity, and microbial degradation represents a major mechanism for ecological recovery of PAH-contaminated sites. This research area may indirectly relate to studies on the environmental fate and degradation of specific isocyanides, including "1,2,3,4-Tetrahydronaphthalen-1-yl isocyanide" (Peng et al., 2008).
Heterocyclic Compounds and Medicinal Applications
Heterocyclic naphthalimides, including those derived from naphthalene frameworks similar to tetrahydronaphthalen, have shown extensive potential in medicinal applications. These compounds interact with biological targets through noncovalent bonds, displaying potential as anticancer agents, among other applications. This suggests a possible research angle into the bioactive potential of "this compound" derivatives (Gong et al., 2016).
Material Science and Functionalization
Isocyanides have been utilized in the functionalization of materials, demonstrating their versatility beyond organic synthesis. Polymeric supports bearing isonitrile functional groups for covalent fixation of biologically active molecules highlight the utility of isocyanides in developing materials with tailored properties. This application could extend to "this compound" in creating functional materials for biotechnological and medical applications (Goldstein, 1981).
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of spiropyrazine derivatives , which suggests that its targets could be related to the biological pathways affected by these derivatives.
Mode of Action
It is known that the compound is used in the synthesis of spiropyrazine derivatives , which implies that its interaction with its targets could involve the formation of these derivatives.
Biochemical Pathways
It is known that the compound is used in the synthesis of spiropyrazine derivatives , which suggests that its effects could be related to the pathways influenced by these derivatives.
Result of Action
It is known that the compound is used in the synthesis of spiropyrazine derivatives , which are known to inhibit nonapoptotic regulated cell death . This suggests that the compound’s action could result in similar effects.
Properties
IUPAC Name |
1-isocyano-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSBGCVGYLOQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276795 | |
| Record name | 1,2,3,4-Tetrahydro-1-isocyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602262-90-8 | |
| Record name | 1,2,3,4-Tetrahydro-1-isocyanonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602262-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1-isocyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


